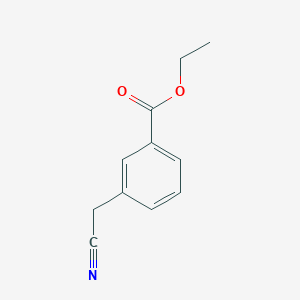
Ethyl 3-(cyanomethyl)benzoate
概要
説明
Ethyl 3-(cyanomethyl)benzoate: is an organic compound with the molecular formula C11H11NO2 It is a derivative of benzoic acid, where the carboxyl group is esterified with ethanol, and a cyanomethyl group is attached to the benzene ring
準備方法
Synthetic Routes and Reaction Conditions: Ethyl 3-(cyanomethyl)benzoate can be synthesized through a multi-step process. One common method involves the reaction of 3-(cyanomethyl)benzoic acid with ethanol in the presence of a dehydrating agent such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the synthesis of ethyl 3-(cyanomethyl)-benzoate may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are often used to accelerate the esterification reaction. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
化学反応の分析
Types of Reactions: Ethyl 3-(cyanomethyl)benzoate undergoes various chemical reactions, including:
Oxidation: The cyanomethyl group can be oxidized to form a carboxyl group, resulting in the formation of ethyl 3-(carboxymethyl)-benzoate.
Reduction: The nitrile group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.
Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or hydrogen gas with a metal catalyst.
Substitution: Nitration with nitric acid and sulfuric acid; halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Ethyl 3-(carboxymethyl)-benzoate.
Reduction: Ethyl 3-(aminomethyl)-benzoate.
Substitution: Various substituted derivatives depending on the electrophile used.
科学的研究の応用
Ethyl 3-(cyanomethyl)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester and nitrile groups.
Industry: Used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of ethyl 3-(cyanomethyl)-benzoate depends on its specific application. In organic synthesis, it acts as a versatile intermediate that can undergo various transformations to yield desired products. The nitrile group can participate in nucleophilic addition reactions, while the ester group can be hydrolyzed or transesterified under appropriate conditions.
類似化合物との比較
Ethyl 3-(carboxymethyl)-benzoate: Similar structure but with a carboxyl group instead of a nitrile group.
Ethyl 3-(aminomethyl)-benzoate: Similar structure but with an amine group instead of a nitrile group.
Methyl 3-(cyanomethyl)-benzoate: Similar structure but with a methyl ester instead of an ethyl ester.
Uniqueness: Ethyl 3-(cyanomethyl)benzoate is unique due to the presence of both an ester and a nitrile group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a valuable intermediate in organic synthesis and pharmaceutical research.
特性
CAS番号 |
13288-86-3 |
|---|---|
分子式 |
C11H11NO2 |
分子量 |
189.21 g/mol |
IUPAC名 |
ethyl 3-(cyanomethyl)benzoate |
InChI |
InChI=1S/C11H11NO2/c1-2-14-11(13)10-5-3-4-9(8-10)6-7-12/h3-5,8H,2,6H2,1H3 |
InChIキー |
QGWJUDWWDUECLY-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC=CC(=C1)CC#N |
正規SMILES |
CCOC(=O)C1=CC=CC(=C1)CC#N |
Key on ui other cas no. |
13288-86-3 |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
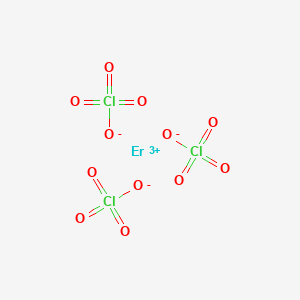
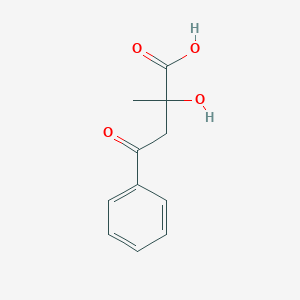

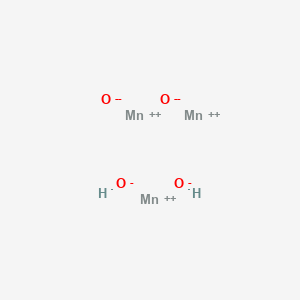

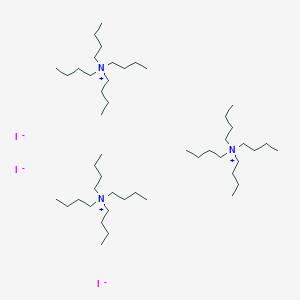
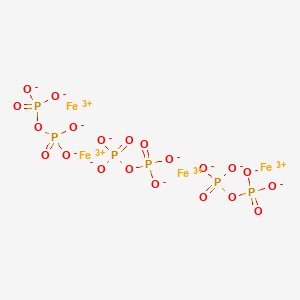
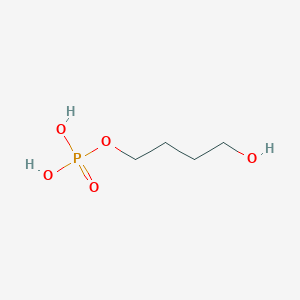
![6-Chloro-2-methylimidazo[1,2-b]pyridazine-3-carboxylic acid](/img/structure/B77250.png)
![2,4-Dimethyl-6-[(methylsulfanyl)methyl]phenol](/img/structure/B77251.png)
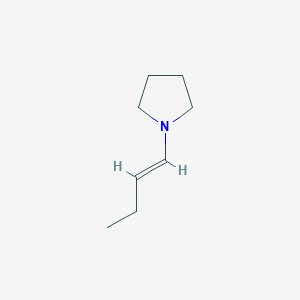

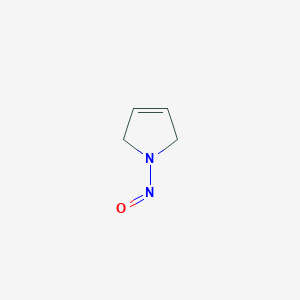
![4,5,6,7-Tetrahydrobenzo[b]thiophen-2-amine](/img/structure/B77260.png)
